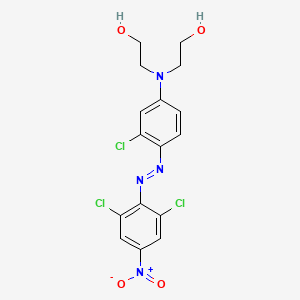

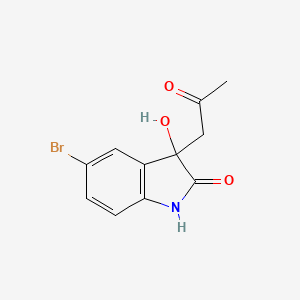

5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Übersicht

Beschreibung

The compound of interest, 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, is a brominated indole derivative. Indole derivatives are a significant class of compounds due to their presence in many natural products and pharmaceuticals. They are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related brominated indole derivatives often involves condensation reactions. For instance, the Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI) was prepared via condensation of 5-bromo-3-hydrazonoindolin-2-one and 7-formyl-8-hydroxy-2-methylquinoline . Similarly, the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was achieved through a condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of brominated indole derivatives is often characterized using various spectroscopic techniques. X-ray diffraction (XRD) is commonly used to confirm the structure, as seen in the study of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole . Additionally, Density Functional Theory (DFT) calculations can be employed to predict and confirm the molecular structure, as demonstrated in the chiral characterization of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one .

Chemical Reactions Analysis

Brominated indole derivatives can participate in various chemical reactions. For example, the Schiff base ligand BHMQMHI and its metal complexes were involved in potentiometric studies to determine stability constants . The reactivity of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, leading to the formation of cyclopropane derivatives, provides insight into the potential reactivity of brominated lactones .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indole derivatives can be deduced from their spectroscopic data and thermal analysis. For instance, the thermal stability of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was reported to be good up to 215°C . The Schiff base ligand BHMQMHI and its metal complexes were characterized by various techniques, including IR, UV-Vis, mass spectrometry, 1H NMR, ESR, and thermal studies, which provide comprehensive information about their physical and chemical properties .

Relevant Case Studies

The biological evaluation of brominated indole derivatives is of significant interest. The Schiff base BHMQMHI and its metal complexes were screened for in vitro antibacterial and antifungal activities, as well as DNA cleavage activities . These studies are relevant as they demonstrate the potential applications of such compounds in the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Application 1: Electro-organic Synthesis of Nanosized Particles

- Summary of the Application: This compound is used in the electro-organic synthesis of nanosized particles of 3-hydroxyoxindoles . The method is based on the reaction of isatins with indoles in propanol .

- Methods of Application or Experimental Procedures: A mixture of indole (1 mmol), 5-bromoisatin (1 mmol), and 51 mg NaBr (0.5 mmol) in 25 cm3 propanol was stirred and electrolyzed in an undivided cell equipped with an iron cathode and a magnesium anode at 40 °C under constant current density of 10 mA cm−2 .

- Results or Outcomes: The product was characterized after purification using infrared (IR), 1 H nuclear magnetic resonance (NMR), 13 C NMR, mass spectrometry (MS), and scanning electron microscopy (SEM) .

Application 2: Synthesis of Convolutamydine A Derivatives and Analogs

- Summary of the Application: This compound is used in the synthesis of symmetric and asymmetric derivatives of Convolutamydine A and analogs . These derivatives exhibited not only antitumor activity but also analgesic activity .

- Methods of Application or Experimental Procedures: The synthesis of these derivatives is based on L-leucinol-catalyzed reaction of 4,6-dibromoisatin with acetone .

- Results or Outcomes: Monobromoxindole 10 from the reaction of (S)-3-hydroxy-3-(2-oxopropyl)indolin-2-one and 5-bromoisatin exhibited the greatest cytotoxicity of all tested compounds with CC50 = 0.197 mM in acutely infected MT-4 cells .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given its usefulness as antibacterials, anti-inflammatories, laxatives, growth hormone secretagogues, and new targets for cancer chemotherapy . Additionally, the method of its synthesis could be optimized for industrial-scale production .

Eigenschaften

IUPAC Name |

5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-6(14)5-11(16)8-4-7(12)2-3-9(8)13-10(11)15/h2-4,16H,5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEOWMKDHNNNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=C(C=CC(=C2)Br)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101186612 | |

| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one | |

CAS RN |

76325-66-1 | |

| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76325-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-5-bromo-3-hydroxy-3-(2-oxopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076325661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC294553 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.